Tert-butyl 3-aminothieno[3,2-b]pyridine-2-carboxylate
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Overview
Description
Tert-butyl 3-aminothieno[3,2-b]pyridine-2-carboxylate is a heterocyclic compound that features a thieno[3,2-b]pyridine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-aminothieno[3,2-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-aminothiophene-2-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-aminothieno[3,2-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced amine derivatives.
Substitution: Alkylated amino derivatives.
Scientific Research Applications
Tert-butyl 3-aminothieno[3,2-b]pyridine-2-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 3-aminothieno[3,2-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. For example, it has been studied as a potential inhibitor of LIMK1, which plays a role in cell motility and cancer metastasis .
Comparison with Similar Compounds
Similar Compounds
- 3-aminothieno[2,3-b]pyridine-2-carboxamides
- 4-aminobenzothieno[3,2-d]pyrimidine
- tert-butyl 3-aminothieno[2,3-b]pyridine-2-carboxylate
Uniqueness
Tert-butyl 3-aminothieno[3,2-b]pyridine-2-carboxylate is unique due to its specific structural features and the presence of the tert-butyl ester group, which can influence its reactivity and biological activity. This compound’s distinct thieno[3,2-b]pyridine core also sets it apart from other similar heterocyclic compounds .
Properties
IUPAC Name |
tert-butyl 3-aminothieno[3,2-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-12(2,3)16-11(15)10-8(13)9-7(17-10)5-4-6-14-9/h4-6H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCYDVAROWSAOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C2=C(S1)C=CC=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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